molecular formula C11H13N3O2S B2894003 N-((2,5-dimethylfuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1351622-93-9

N-((2,5-dimethylfuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2894003
CAS No.: 1351622-93-9
M. Wt: 251.3
InChI Key: FSMGPBHPCKPIGS-UHFFFAOYSA-N
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Description

N-((2,5-dimethylfuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule designed for research purposes, integrating a 1,2,3-thiadiazole core with a furan-methyl moiety. The 1,2,3-thiadiazole scaffold is recognized in medicinal chemistry as a privileged structure for developing protein kinase inhibitors . Researchers are exploring similar compounds that competitively inhibit kinase-substrate interactions by targeting docking sites, such as in the c-Jun N-terminal Kinase (JNK) pathway . The fusion of heterocyclic systems like thiadiazoles is a established strategy to create novel compounds for investigating urease activity in pathogenic microorganisms . This reagent serves as a key chemical tool for probing biological mechanisms and structure-activity relationships in these areas. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or household product.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-6-4-9(8(3)16-6)5-12-11(15)10-7(2)13-14-17-10/h4H,5H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMGPBHPCKPIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2=C(N=NS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the furan derivative and the thiadiazole ring. One common approach is to first synthesize 2,5-dimethylfuran-3-yl)methylamine, followed by its reaction with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into cellular processes.

Medicine: The compound has potential medicinal applications, such as serving as a lead compound for drug development. Its ability to interact with specific molecular targets can be explored for therapeutic purposes.

Industry: In industry, this compound can be utilized in the development of new materials or as a component in chemical formulations. Its properties may be advantageous in creating innovative products.

Mechanism of Action

The mechanism by which N-((2,5-dimethylfuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiadiazole Carboxamide Derivatives

Compound Name Substituent on Carboxamide Nitrogen Molecular Formula Molecular Weight Key References
N-((2,5-Dimethylfuran-3-yl)methyl) (Target) (2,5-Dimethylfuran-3-yl)methyl C₁₃H₁₅N₃O₂S 293.34 N/A*
BTP2 (YM-58483) 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl C₁₇H₁₁F₆N₅OS 463.35
N-(5-Amino-2-chlorophenyl) 5-Amino-2-chlorophenyl C₁₀H₉ClN₄OS 268.72
N-(3-Chloro-4-methylphenyl) 3-Chloro-4-methylphenyl C₁₁H₁₀ClN₃OS 267.73
N-(2,5-Dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18p) 2,5-Dimethoxyphenyl C₁₆H₁₄N₄O₃S 358.37

Physicochemical Properties

  • Melting Points : Substituted thiadiazole carboxamides exhibit melting points ranging from 123°C to 222°C, influenced by substituent polarity and crystallinity. For example:
    • BTP2 (YM-58483) is a crystalline solid with a high melting point (>200°C), attributed to its rigid trifluoromethylpyrazole-phenyl group .
    • N-(2,5-Dimethoxyphenyl) derivatives (e.g., 18p) melt at 199–200°C, reflecting hydrogen-bonding capacity from methoxy groups .
  • Solubility : Lipophilic substituents (e.g., trifluoromethyl groups in BTP2) reduce aqueous solubility but enhance membrane permeability, critical for intracellular targets like SOC channels .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-((2,5-dimethylfuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves coupling thiadiazole-carboxamide precursors with functionalized furan derivatives. Key steps include:

  • Nucleophilic substitution : Reacting 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride with (2,5-dimethylfuran-3-yl)methylamine under inert conditions (e.g., nitrogen atmosphere) in solvents like DMF or acetonitrile .
  • Optimization : Temperature control (60–80°C), solvent polarity, and stoichiometric ratios of reagents are critical. Ultrasound-assisted methods may enhance reaction rates and yields compared to traditional heating .
  • Purification : Column chromatography or recrystallization using ethanol/water mixtures is recommended to isolate the product .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra verify substituent positions and functional groups (e.g., methyl groups on furan, thiadiazole ring protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₂H₁₃N₃O₂S) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and amide (N-H) stretches to validate the carboxamide linkage .

Q. What techniques are effective for assessing the compound’s solubility and physicochemical properties?

  • Methodological Answer :

  • LogP Determination : Use reverse-phase HPLC with a C18 column and a water-acetonitrile gradient to estimate partition coefficients .
  • Solubility Profiling : Test solubility in polar (DMSO, water) and non-polar solvents (ethyl acetate) under controlled pH (e.g., phosphate buffers) to predict bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Methodological Answer :

  • Orthogonal Assays : Combine in vitro enzymatic inhibition assays (e.g., kinase profiling) with cell-based viability assays (MTT or ATP-luminescence) to validate target specificity .
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies across multiple cell lines to identify off-target effects or cell-type-specific responses .
  • Metabolic Stability Tests : Use liver microsomes or hepatocyte models to assess whether rapid metabolism explains inconsistent in vivo vs. in vitro results .

Q. What strategies optimize reaction conditions for scaling up synthesis without compromising purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent volume, catalyst loading) and identify optimal parameters .
  • Continuous Flow Chemistry : Implement microreactors to enhance heat/mass transfer and reduce side reactions during large-scale synthesis .
  • In-line Monitoring : Use HPLC or FTIR probes to track reaction progress in real time and adjust conditions dynamically .

Q. How can computational modeling predict the compound’s reactivity or binding modes?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors) based on the compound’s 3D structure .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack during synthesis or degradation .
  • MD Simulations : Model solvation dynamics or membrane permeability to guide formulation strategies .

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